(Phenylthio)acetyl chloride serves as a valuable building block for the synthesis of thioesters and thiol esters. These compounds play a crucial role in biological processes and drug discovery. The reactive acyl chloride moiety readily reacts with various nucleophiles, including thiols and alcohols, to form the desired thioesters or thiol esters. Source: Organic Syntheses, Vol. 72, p. 121
(Phenylthio)acetyl chloride is a useful reagent for the construction of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocyclic compounds are prevalent in numerous natural products and pharmaceuticals. The versatility of (phenylthio)acetyl chloride allows for the incorporation of the phenylsulfanyl (phenylthio) group into the heterocyclic ring, leading to diverse and potentially bioactive molecules. Source: Journal of the American Chemical Society, 1978, 100 (23), 7233-7235:
(Phenylthio)acetyl chloride is a chemical compound with the molecular formula CHClOS and a CAS number of 7031-27-8. It appears as a colorless to yellowish liquid with a pungent odor. This compound is classified as an acid chloride, which makes it highly reactive, particularly with water and alcohols, leading to the release of hydrogen chloride gas. Due to its corrosive nature, contact with skin or eyes can cause severe irritation and burns .
The synthesis of (phenylthio)acetyl chloride typically involves the reaction of (phenylthio)acetic acid with oxalyl chloride or thionyl chloride:
(Phenylthio)acetyl chloride finds applications primarily in organic synthesis:
Interaction studies involving (phenylthio)acetyl chloride are essential for understanding its reactivity and potential hazards. The compound is known to react violently with strong oxidizing agents and bases. Additionally, it may release toxic gases upon contact with moisture or water, necessitating careful handling in laboratory settings .
Several compounds share structural similarities with (phenylthio)acetyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acetyl Chloride | CHClO | Simpler structure; widely used as an acylating agent. |
Phenylacetyl Chloride | CHClO | Contains a phenyl group; less reactive than (phenylthio)acetyl chloride. |
Benzoyl Chloride | CHClO | Contains a carbonyl group; used in Friedel-Crafts acylation. |
Thioacetic Acid | CHOS | Similar reactivity; lacks the chlorinated functional group. |
(Phenylthio)acetyl chloride is unique due to its combination of a phenyl group and a thioether moiety, which may influence its reactivity and potential applications compared to other acid chlorides .
Corrosive